4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine moiety, and a pyrrolopyrimidine core
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-23-16-13-25(12-11-24-9-3-2-4-10-24)19(26)17(16)18(22-20(23)27)14-5-7-15(21)8-6-14/h5-8,18H,2-4,9-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFHMCEYSFRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Maleimide Intermediate
The 2,5-dione moiety is typically derived from maleimide derivatives. A scalable route involves reacting maleic anhydride with a primary amine under acidic conditions:
Reaction :
$$
\text{Maleic anhydride} + \text{4-Fluoroaniline} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{4-(4-Fluorophenyl)maleimide}
$$
Conditions : Glacial acetic acid, sulfuric acid (0.025 mol), 60°C, 30–45 minutes. Yield: 85–91% after recrystallization from aqueous ethanol.
Cyclocondensation with Pyrimidine Precursors
The pyrrolo[3,4-d]pyrimidine core is assembled via a [4+2] cycloaddition or Michael addition-cyclization sequence. Patent WO2012137089A1 discloses analogous methods using substituted pyrimidines:
Procedure :
- React 4-(4-fluorophenyl)maleimide with 2-aminopyrimidine-4,6-diol in refluxing toluene.
- Introduce the methyl group at position 1 using methyl iodide in the presence of potassium carbonate.
Key Data :
- Temperature: 110°C
- Catalyst: Triethylamine (10 mol%)
- Yield: 68% after column chromatography (hexane/ethyl acetate).
Functionalization at Position 6: Piperidinylethyl Side Chain Installation
Alkylation of the Pyrrolopyrimidine Intermediate
The 2-(piperidin-1-yl)ethyl group is introduced via nucleophilic substitution at position 6. A two-step protocol is optimal:
Step 1 : Bromoethylation
$$
\text{Pyrrolopyrimidine} + \text{1,2-Dibromoethane} \xrightarrow{\text{NaH, DMF}} \text{6-Bromoethyl Intermediate}
$$
Conditions : Dry DMF, 0°C to room temperature, 12 hours. Yield: 75%.
Step 2 : Piperidine Coupling
$$
\text{6-Bromoethyl Intermediate} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}
$$
Conditions : Refluxing acetonitrile, 24 hours. Yield: 82%.
Optimization and Process Chemistry Considerations
Solvent and Catalyst Screening
Comparative studies from analogous syntheses highlight optimal conditions:
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | Toluene, DMF, Acetonitrile | Toluene | +12% |
| Base | K$$2$$CO$$3$$, NaH, Et$$_3$$N | K$$2$$CO$$3$$ | +9% |
| Temperature | 80°C, 110°C, 130°C | 110°C | +15% |
Purification Challenges
The polar nature of the product necessitates silica gel chromatography (ethyl acetate/methanol 9:1). Recrystallization from isopropanol improves purity to >98%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production and Green Chemistry
Catalytic Improvements
Patent data emphasizes the use of organocatalysts (e.g., thiourea derivatives) to enantioselectively install the piperidine side chain, reducing metal contamination:
$$
\text{Catalyst}: 1-{3,5-\text{bis(trifluoromethyl)phenyl}}-3-{(1R,2R)-2-\text{(dimethylamino)cyclohexyl}}\text{thiourea}
$$
Benefits : 90% enantiomeric excess (ee), 89% yield.
Solvent Recycling
Closed-loop systems recover acetonitrile (>95% efficiency), aligning with EPA guidelines for waste reduction.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities, particularly as kinase inhibitors.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core and have shown diverse biological activities.
Uniqueness
4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 2380084-04-6) is a novel compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent research findings and includes data tables and case studies to illustrate its efficacy and mechanisms of action.
- Molecular Formula : C22H20FN5O
- Molecular Weight : 389.4 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with a fluorophenyl group and a piperidinyl substituent that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. The following sections outline specific findings related to its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that the compound possesses significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : The compound showed promising activity with a minimum inhibitory concentration (MIC) of 2.7 µM against M. tuberculosis. This suggests potential as an anti-tubercular agent .
- Cytotoxicity : In cytotoxicity assays against HepG2 liver cancer cells, the compound exhibited low cytotoxicity (IC20 > 40 µM), indicating a favorable therapeutic index for further development .
Table 1: Antimicrobial Activity Summary
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine moiety enhances its ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Study on Antimicrobial Efficacy : A study focused on synthesizing derivatives of the compound to enhance activity against resistant strains of bacteria. Modifications to the piperidine structure were shown to affect the overall potency significantly .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on different cancer cell lines, revealing selective toxicity towards HepG2 cells while sparing normal cells .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, including cyclization of precursors such as fluorinated aromatic compounds and pyrimidine derivatives. Key steps include:
- Cyclization : Performed under reflux with catalysts like p-toluenesulfonic acid to form the pyrrolo[3,4-d]pyrimidine core .
- Substitution reactions : Introduction of the piperidinylethyl group via alkylation or nucleophilic substitution .
- Purification : Recrystallization or chromatography to isolate the product (typical yields: 50–70%) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | p-TsOH, EtOH, reflux | 65 | |
| Alkylation | Piperidine, K₂CO₃, DMF | 58 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidinyl methylenes at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₄FN₅O₂: 405.1912) .
- X-ray crystallography : Resolves fused bicyclic systems and substituent orientations .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays : Test kinase inhibition (IC₅₀ values) using enzymatic assays (e.g., tyrosine kinases) .
- Cell viability studies : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa cells) .
Advanced Research Questions
Q. How can synthetic yield be optimized using computational or experimental design?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions .
- Flow chemistry : Enhances reproducibility and scalability for cyclization steps .
- Machine learning : Predict reaction outcomes using historical data on pyrrolo-pyrimidine syntheses .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?
- Case Study : Replacing the 4-fluorophenyl group with a 4-methoxyphenyl moiety reduces kinase inhibition potency by 10-fold, likely due to decreased electron-withdrawing effects .
- SAR Analysis : Piperidinylethyl chain length impacts selectivity; longer chains enhance receptor binding but reduce solubility .
Table 2: Bioactivity Comparison of Structural Analogs
| Substituent | Target Kinase (IC₅₀, nM) | Cytotoxicity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 85 ± 3.2 | 12.4 ± 1.1 | |
| 4-Methoxyphenyl | 920 ± 45 | >50 |
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Assay Validation : Confirm compound stability in physiological buffers (e.g., pH 7.4, 37°C) to rule out degradation .
- Metabolite profiling : Use LC-MS to identify active metabolites in animal plasma .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, bioavailability) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- Free energy calculations : Use MM-PBSA to estimate binding affinities .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Purity Criteria : Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
